tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
Overview
Description
Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate (TBPHIC) is an organic compound belonging to the class of imidazole derivatives. It is used as a key intermediate in the synthesis of various pharmaceuticals, such as antibacterial and anti-inflammatory agents. TBPHIC is also used in the synthesis of other organic compounds, such as polymers, dyes, and catalysts.
Scientific Research Applications
Organometallic Chemistry and Catalysis
Research has explored the use of tert-butyl substituted pyrroloimidazole compounds as ligands in organometallic complexes. For instance, Specht et al. (2013) demonstrated how the introduction of tert-butyl groups adjacent to the pyridyl N in N-pyridyl imidazolidene ligands affects the coordination to iridium centers, impacting the structure and catalytic activity of the resulting complexes. This study highlights the role of steric hindrance in modulating ligand coordination and its potential implications in catalysis【Specht et al., 2013】(https://consensus.app/papers/effects-hindrance-npyridyl-imidazolylidenes-specht/0a067df61441528387ae0e9951ad3ed4/?utm_source=chatgpt).
Crystallography and Molecular Structure
Das et al. (2016) conducted a structural analysis of tert-butyl substituted carbamate derivatives, revealing an intricate network of hydrogen bonds forming three-dimensional architectures. This work underscores the importance of weak and strong hydrogen bonds in determining the molecular and crystal structures of such compounds【Das et al., 2016】(https://consensus.app/papers/carbamate-derivatives-interplay-hydrogen-bonds-das/997a657ec3cc5894bce10b6d56c02c28/?utm_source=chatgpt).
Medicinal Chemistry
In the realm of medicinal chemistry, Abonía et al. (2011) synthesized tert-butyl substituted benzimidazole derivatives as potential antitumor agents. Their study provides valuable insights into the structure-activity relationships of these compounds, with some showing significant activity against various human tumor cell lines【Abonía et al., 2011】(https://consensus.app/papers/synthesis-novel-125trisubstituted-benzimidazoles-abonía/ec6d56fc92525aca9f0b27c333c500a1/?utm_source=chatgpt).
Polymer Science
Koyuncu et al. (2009) reported on the synthesis and electrochromic properties of a conducting polymer containing a tert-butyl substituted carbazole subunit. This work highlights the potential of such polymers in electrochromic devices, demonstrating their color-switching capabilities and redox stability【Koyuncu et al., 2009】(https://consensus.app/papers/conducting-polymer-25bis2thienyl1hpyrrole-containing-koyuncu/af3b8cd9f3a158588886ded7330a3795/?utm_source=chatgpt).
Synthetic Organic Chemistry
In synthetic organic chemistry, studies have focused on the development of novel synthetic methodologies and reactions involving tert-butyl substituted imidazole compounds. For example, Yadav and Sriramurthy (2005) explored the use of silylmethyl-substituted aziridine and azetidine as masked dipoles for cycloaddition reactions, demonstrating the versatility of these compounds in synthesizing heterocyclic structures【Yadav & Sriramurthy, 2005】(https://consensus.app/papers/silylmethylsubstituted-azetidine-masked-14dipoles-yadav/1adf27a06a60583782efbce462a449ff/?utm_source=chatgpt).
properties
IUPAC Name |
tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-7-13-6-4-5-9(13)12-8/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTINIWEOCJMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN2CCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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